

Pharmacological Profile of 1-Phenyl-3H-2-benzazepine: An Analysis of Available Data

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Compound of Interest

Compound Name: 1-Phenyl-3H-2-benzazepine

Cat. No.: B15472723

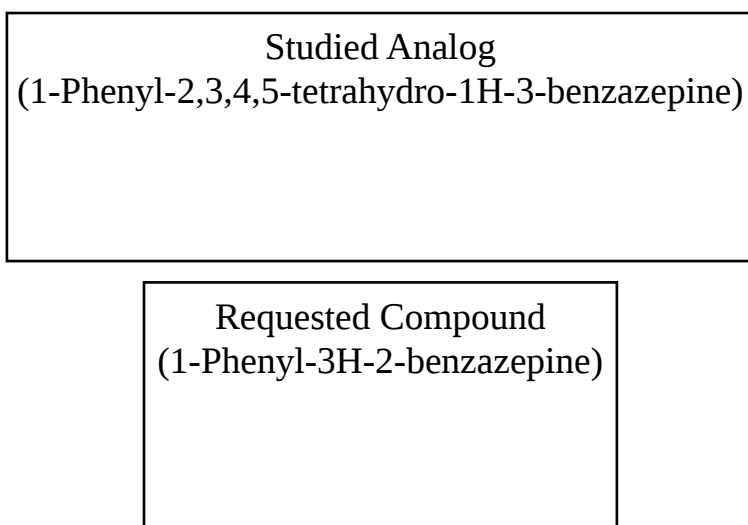
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A comprehensive review of scientific literature and chemical databases reveals a significant lack of pharmacological data for the specific compound **1-Phenyl-3H-2-benzazepine**. Despite extensive searches, no direct studies detailing its receptor binding affinity, in vitro or in vivo functional activity, or pharmacokinetic and pharmacodynamic properties were identified. This suggests that **1-Phenyl-3H-2-benzazepine** is likely a novel or understudied chemical entity.

However, the broader class of phenyl-substituted benzazepines has been the subject of considerable research, with various isomers and derivatives exhibiting a range of pharmacological activities. This guide will provide an in-depth overview of the pharmacological profiles of the most closely related and well-characterized analogs, namely derivatives of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. It is crucial to note that the data presented for these related compounds should not be directly extrapolated to **1-Phenyl-3H-2-benzazepine** due to significant structural differences that can profoundly impact pharmacological activity.

Structural Distinction: 1-Phenyl-3H-2-benzazepine vs. Studied Analogs

The core structure of the requested compound, **1-Phenyl-3H-2-benzazepine**, is distinct from the more extensively studied 1-phenyl-tetrahydro-1H-3-benzazepine derivatives. The key differences lie in the position of the nitrogen atom within the azepine ring and the degree of saturation.



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Figure 1: Structural comparison of **1-Phenyl-3H-2-benzazepine** and a studied analog.

Pharmacological Profile of 1-Substituted Tetrahydro-1H-3-benzazepine Derivatives

Research into 1-substituted tetrahydro-1H-3-benzazepine derivatives has revealed their potential as modulators of the N-methyl-D-aspartate (NMDA) receptor and dopamine receptors.

Receptor Binding Affinity

Studies have demonstrated that certain 1-substituted tetrahydro-1H-3-benzazepines exhibit significant affinity for the phencyclidine (PCP) binding site of the NMDA receptor.

Compound	Receptor Binding Site	Ki (nM)
1-(Acetanilide)-substituted tetrahydro-1H-3-benzazepine	NMDA (PCP site)	89

Table 1: NMDA Receptor Binding Affinity of a 1-Substituted Tetrahydro-1H-3-benzazepine Derivative.[1]

Functional Activity

Derivatives of 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine have been identified as potent D-1 dopamine agonists and renal vasodilators.

Compound	Activity
6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines	Potent D-1 dopamine agonists
1-(4-hydroxyphenyl) analogues	Potent renal vasodilators

Table 2: Functional Activity of 1-Aryl-2,3,4,5-tetrahydro-1H-3-benzazepine Derivatives.[2]

Furthermore, certain 3-benzazepin-1-ol derivatives have been characterized as selective GluN2B (formerly NR2B) subunit-containing NMDA receptor antagonists.

Compound	Target	Ki (nM)	IC50 (nM) (Glutamate-induced cytotoxicity)
WMS-1410 ((±)-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol)	GluN2B-NMDA	84	18.5

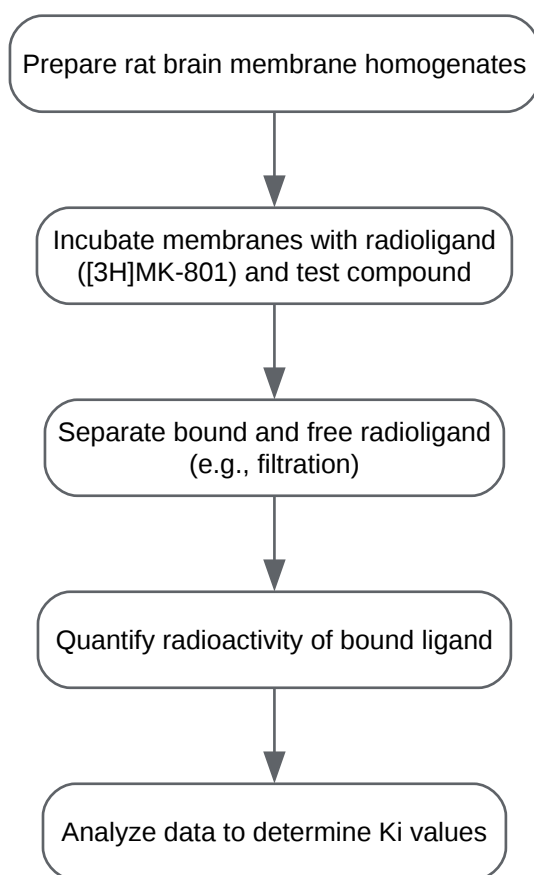
Table 3: Activity of a GluN2B Receptor Antagonist with a 3-Benzazepine Scaffold.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 1-substituted tetrahydro-1H-3-benzazepine derivatives.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes the methodology used to determine the binding affinity of compounds to the PCP site of the NMDA receptor.



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Figure 2: Workflow for NMDA receptor binding assay.

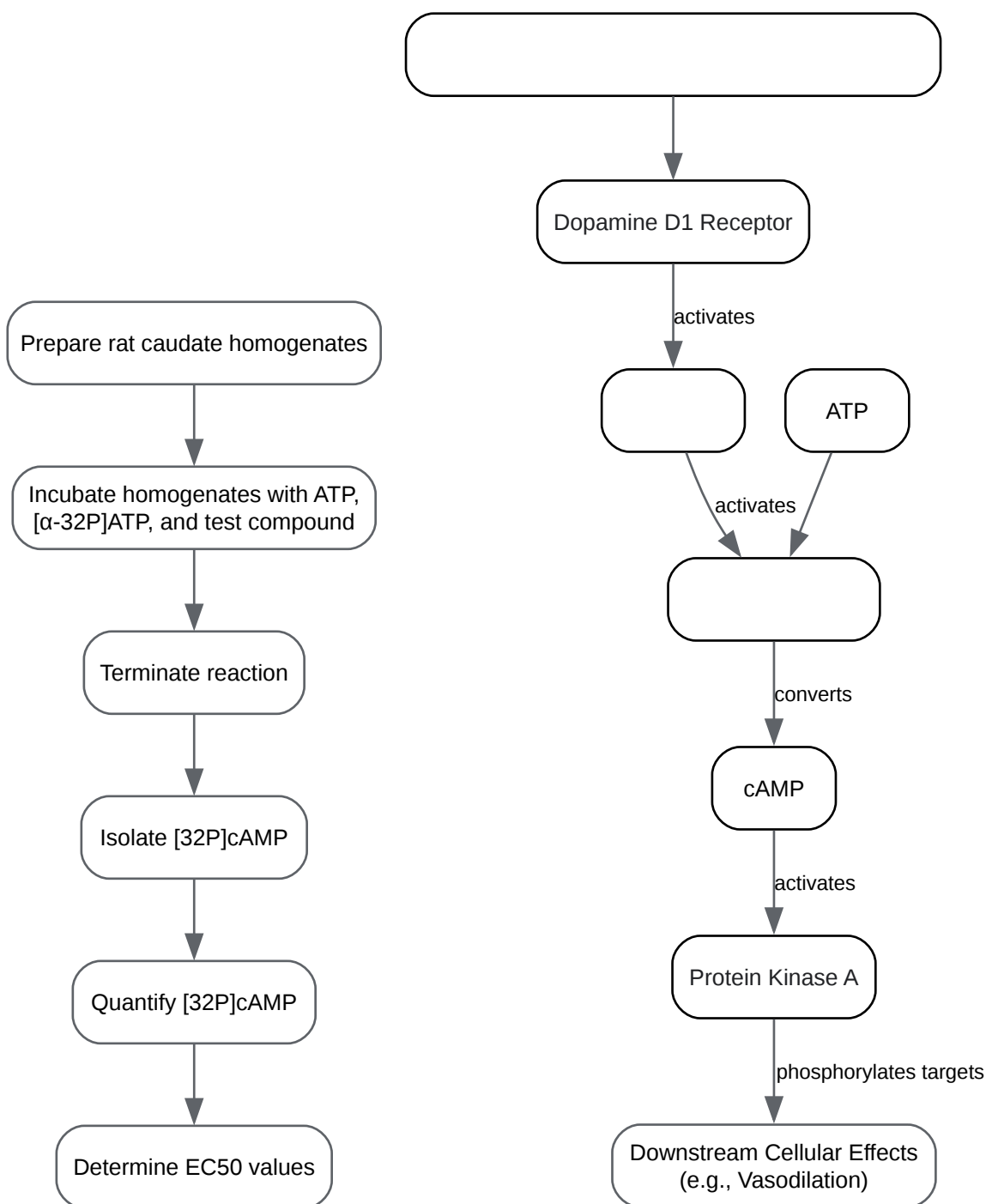
Protocol:

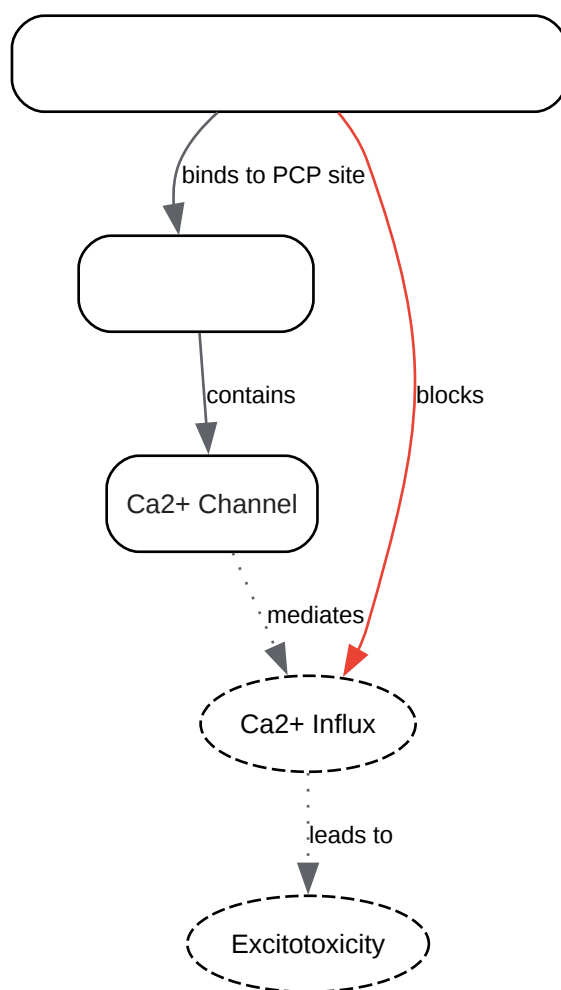
- **Membrane Preparation:** Cerebral cortices from swine are homogenized in a buffer solution and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
- **Incubation:** The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the PCP site (e.g., [³H]MK-801) and varying concentrations of the test compound.
- **Separation:** The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

- **Quantification:** The radioactivity retained on the filters is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Assay for Dopamine D1 Agonist Activity

This assay measures the ability of a compound to stimulate adenylate cyclase, a key downstream effector of D1 dopamine receptor activation.





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